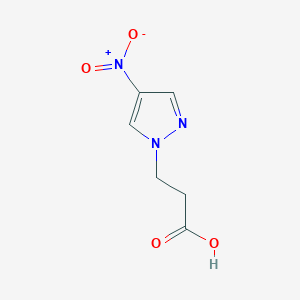

3-(4-nitro-1H-pyrazol-1-yl)propanoic acid

Description

Significance of Pyrazole (B372694) Derivatives in Chemical Research

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. orientjchem.org This structural motif is not merely a chemical curiosity but a "biologically privileged" scaffold, meaning it is a recurring feature in molecules with notable biological activity. mdpi.com The versatility of the pyrazole ring allows for the synthesis of a wide range of derivatives with diverse applications. researchgate.net

In medicinal chemistry, pyrazole derivatives are integral to the development of a plethora of therapeutic agents. globalresearchonline.net They exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. globalresearchonline.netresearchgate.net The presence of the pyrazole nucleus in established drugs underscores its importance in the pharmaceutical industry. orientjchem.orgnih.gov

Beyond pharmaceuticals, pyrazole derivatives have found applications in agriculture as pesticides and herbicides and in materials science for the development of dyes, fluorescent substances, and conducting polymers. researchgate.netglobalresearchonline.netnih.gov The ongoing research into pyrazole chemistry is driven by the quest for new molecules with enhanced efficacy and novel applications. researchgate.net

Overview of Nitro-Substituted Pyrazole Carboxylic Acids as Research Scaffolds

The introduction of a nitro group (-NO₂) and a carboxylic acid (-COOH) moiety onto the pyrazole framework gives rise to nitro-substituted pyrazole carboxylic acids. These compounds serve as highly valuable research scaffolds due to the combined electronic effects of these functional groups. The nitro group is a strong electron-withdrawing group, which can significantly influence the chemical reactivity and biological activity of the pyrazole ring system. researchgate.net

The presence of both a nitro group and a carboxylic acid provides multiple reactive sites for further chemical transformations. For instance, the carboxylic acid can be converted into esters, amides, or other functional groups, while the nitro group can be reduced to an amino group, opening up another avenue for derivatization. researchgate.net This chemical flexibility makes nitro-substituted pyrazole carboxylic acids versatile building blocks for the synthesis of more complex molecules with potential therapeutic applications. Research has shown that pyrazole derivatives carrying a nitro group can exhibit antimicrobial activity. researchgate.net Furthermore, compounds like 4-nitro-1H-pyrazole-3-carboxylic acid have been utilized as starting materials for the synthesis of complex heterocyclic structures with potential applications in treating diseases like acute myeloid leukemia. mdpi.com

Scope and Research Focus on 3-(4-nitro-1H-pyrazol-1-yl)propanoic Acid and Related Structures

This article focuses specifically on the chemical compound This compound . This molecule is characterized by a pyrazole ring substituted at the 1-position with a propanoic acid chain and at the 4-position with a nitro group. Its status as a research chemical suggests its primary role as an intermediate or a building block in the synthesis of more elaborate chemical structures.

The research interest in this compound and its analogs lies in the potential to combine the established biological activities of the pyrazole core with the unique properties imparted by the nitro and propanoic acid functionalities. The propanoic acid side chain, for example, can be a key element in designing molecules that interact with specific biological targets.

The study of related structures, where the position of the nitro group or the nature of the substituents on the pyrazole ring is varied, is crucial for understanding structure-activity relationships. These investigations help chemists to fine-tune the properties of new compounds for specific applications in medicine and other scientific fields.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-nitropyrazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c10-6(11)1-2-8-4-5(3-7-8)9(12)13/h3-4H,1-2H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRVNKZUIVXMXHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601290795 | |

| Record name | 4-Nitro-1H-pyrazole-1-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601290795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

512810-21-8 | |

| Record name | 4-Nitro-1H-pyrazole-1-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=512810-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-1H-pyrazole-1-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601290795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 4 Nitro 1h Pyrazol 1 Yl Propanoic Acid and Analogues

Strategies for Pyrazole (B372694) Ring Formation

The formation of the pyrazole ring is a fundamental step in the synthesis of 3-(4-nitro-1H-pyrazol-1-yl)propanoic acid. Several synthetic strategies, including classical cyclocondensation reactions and modern palladium-catalyzed couplings, are employed to construct this heterocyclic core.

Cyclocondensation Reactions with Hydrazine Derivatives

The most traditional and widely used method for pyrazole synthesis is the cyclocondensation of a hydrazine derivative with a 1,3-difunctional compound. nih.govresearchgate.net This approach, known as the Knorr pyrazole synthesis, offers a straightforward route to the pyrazole ring. nih.govbeilstein-journals.org The reaction typically involves a bidentate nucleophile, such as hydrazine, reacting with precursors like 1,3-dicarbonyl compounds, α,β-unsaturated ketones, or α,β-unsaturated carbonyls. nih.govmdpi.com

The versatility of this method allows for the synthesis of a wide range of substituted pyrazoles by varying the substituents on both the hydrazine and the 1,3-dicarbonyl component. mdpi.com For instance, the reaction of hydrazine derivatives with β-diketones can lead to the formation of two regioisomers, and the reaction conditions can be tuned to favor one over the other. mdpi.com Microwave irradiation and solvent-free conditions have been shown to efficiently produce 3,5-disubstituted-1H-pyrazoles. mdpi.com

| Reactant A | Reactant B | Conditions | Product | Yield (%) |

| Hydrazine Derivative | 1,3-Diketone | Acid medium, N,N-dimethylacetamide | Polysubstituted pyrazole | Good |

| Arylhydrazine | α,β-Unsaturated Carbonyl | In situ generation | 1,3,4,5-Substituted pyrazole | 60-66 |

| Hydrazine Derivative | Acetylenic Ketone | Varies | Mixture of regioisomers | Varies |

Palladium-Catalyzed Coupling Approaches

Modern synthetic chemistry has introduced palladium-catalyzed reactions as a powerful tool for the construction of heterocyclic rings, including pyrazoles. These methods often provide access to complex pyrazole derivatives that are not easily accessible through classical methods. organic-chemistry.orgthieme-connect.com

One such approach involves a four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide in the presence of a palladium catalyst. acs.org This reaction proceeds at room temperature and ambient pressure, offering a facile route to pyrazole derivatives. acs.org Another palladium-catalyzed method involves the ring-opening reaction of 2H-azirines with hydrazones, which provides a wide scope of polysubstituted pyrazoles. organic-chemistry.orgorganic-chemistry.org The choice of catalyst and reaction conditions is crucial for achieving high yields. For example, Pd(OAc)₂ has been identified as an effective catalyst for this transformation. organic-chemistry.org

| Reactants | Catalyst | Conditions | Product | Yield (%) |

| Terminal alkyne, hydrazine, carbon monoxide, aryl iodide | PdCl₂(PPh₃)₂ | Room temperature, ambient pressure | Substituted pyrazole | Varies |

| 2H-Azirine, hydrazone | Pd(OAc)₂ | CsF, K₂S₂O₈, 100°C | Polysubstituted pyrazole | 75 |

One-Pot Synthetic Routes

One-pot syntheses are highly desirable in organic chemistry as they reduce the number of purification steps, save time, and minimize waste. Several one-pot methods for the synthesis of pyrazoles have been developed. nih.gov

A notable one-pot, three-component procedure involves the condensation of substituted aromatic aldehydes and tosylhydrazine, followed by a cycloaddition with terminal alkynes to yield 3,5-disubstituted 1H-pyrazoles. organic-chemistry.org Another efficient one-pot synthesis of pyranopyrazoles involves a four-component reaction of aryl aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate using citric acid as a catalyst. Furthermore, a one-pot, four-component coupling of terminal alkynes, hydrazine, carbon monoxide, and aryl iodide catalyzed by palladium has been reported to produce pyrazole derivatives. acs.org

Regioselective Introduction of the Nitro Group at the 4-Position of the Pyrazole Ring

The introduction of a nitro group specifically at the 4-position of the pyrazole ring is a critical step in the synthesis of this compound. This transformation requires careful control of reaction conditions to achieve the desired regioselectivity.

Nitration with Mixed Acid Systems (e.g., HNO₃/H₂SO₄)

Direct nitration of the pyrazole ring using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is a common method for introducing a nitro group. cdnsciencepub.comsemanticscholar.org The reaction conditions, such as temperature and the concentration of the acids, play a significant role in determining the position of nitration. guidechem.com Nitration of 1-phenylpyrazole with "acetyl nitrate" (a mixture of nitric acid and acetic anhydride) selectively occurs at the 4-position of the pyrazole ring. cdnsciencepub.com However, when using mixed acids at a higher temperature, nitration can occur on the phenyl ring. cdnsciencepub.com For the synthesis of 4-nitropyrazole, a one-pot, two-step method using pyrazole, concentrated sulfuric acid, and a nitrating mixture of fuming nitric acid and fuming sulfuric acid has been developed, achieving a yield of 85%. guidechem.com

The nitration of substituted pyrazoles, such as 5-chloro-3-methyl-1-phenyl-1H-pyrazole, with fuming nitric acid in acetic anhydride can lead to nitration at the 4-position of the pyrazole ring and also at the para-position of the phenyl group. mdpi.comnih.gov

| Substrate | Nitrating Agent | Conditions | Product | Yield (%) |

| Pyrazole | Fuming HNO₃ / Fuming H₂SO₄ | 50°C, 1.5 hours | 4-Nitropyrazole | 85 |

| 1-Phenylpyrazole | Nitric acid / Acetic anhydride | - | 1-Phenyl-4-nitropyrazole | - |

| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole | Fuming HNO₃ / Acetic anhydride | 0°C to room temperature | 5-Chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole | 85 |

Rearrangement of N-Nitropyrazoles

An alternative method for the regioselective synthesis of C-nitropyrazoles is the rearrangement of N-nitropyrazoles. guidechem.comnih.gov This process typically involves the initial nitration of the pyrazole nitrogen to form an N-nitropyrazole, which then undergoes rearrangement to place the nitro group onto the pyrazole ring. nih.govacs.org

The rearrangement of N-nitropyrazole in sulfuric acid at room temperature can yield 4-nitropyrazole. nih.gov The thermal rearrangement of 3-methyl-1-nitropyrazole gives 3(5)-methyl-5(3)-nitropyrazole, while the rearrangement of the 5-methyl isomer primarily yields 3(5)-methyl-4-nitropyrazole. acs.org This method provides a pathway to specific isomers that might be difficult to obtain through direct nitration.

| Starting Material | Conditions | Product |

| N-Nitropyrazole | Sulfuric acid, room temperature | 4-Nitropyrazole |

| 3-Methyl-1-nitropyrazole | Thermal | 3(5)-Methyl-5(3)-nitropyrazole |

| 5-Methyl-1-nitropyrazole | Thermal | 3(5)-Methyl-4-nitropyrazole |

Solid Catalyst-Mediated Nitration

The introduction of a nitro group at the C4-position of the pyrazole ring is a critical step in the synthesis of the target compound. Traditional nitration methods often employ harsh conditions, such as mixtures of concentrated nitric and sulfuric acids. However, modern synthetic chemistry has shifted towards more environmentally benign and selective methods, including the use of solid acid catalysts. These heterogeneous catalysts offer advantages such as easier product separation, catalyst recyclability, and improved regioselectivity.

The nitration of a pyrazole precursor, such as 3-(1H-pyrazol-1-yl)propanoic acid, can be effectively achieved using solid acid catalysts like zeolites (e.g., ZSM) or silica-supported acids. beilstein-journals.orgguidechem.com The reaction typically involves treating the pyrazole substrate with a nitrating agent, such as fuming nitric acid, in the presence of the solid catalyst. nih.gov The catalyst facilitates the formation of the reactive nitronium ion (NO₂⁺) which then undergoes electrophilic aromatic substitution with the electron-rich pyrazole ring. beilstein-journals.org The use of catalysts like octahedral zeolite or silica has been reported for the synthesis of 4-nitropyrazole (4-NP) from 4-iodopyrazole, demonstrating the viability of this approach for functionalizing the pyrazole core. nih.gov This method represents a greener and more efficient alternative to conventional liquid-phase nitration. nih.gov

| Catalyst | Nitrating Agent | Substrate Example | Solvent | Reference |

|---|---|---|---|---|

| Octahedral Zeolite or Silica | Fuming HNO₃ | 4-Iodopyrazole | Tetrahydrofuran (THF) | nih.gov |

| Zeolite (e.g., ZSM) | Mixed Acid | Toluene | Not specified | beilstein-journals.org |

| Silica-Sulfuric Acid | Metal Nitrates | Iodopyrazoles | Solvent-free | ingentaconnect.com |

Propanoic Acid Side Chain Attachment at the Pyrazole N1-Position

The attachment of the 3-propanoic acid moiety to the N1 nitrogen of the pyrazole ring is a pivotal step that can be accomplished through several reliable methods. The choice of method often depends on the availability of starting materials and desired reaction conditions. The typical precursor for this reaction would be 4-nitropyrazole.

A straightforward and common method for N1-functionalization is the direct alkylation of the pyrazole ring. In this approach, the N-H proton of 4-nitropyrazole is deprotonated by a base to form a pyrazolate anion. This nucleophilic anion then reacts with an alkyl halide derivative of propanoic acid, such as ethyl 3-bromopropanoate, in a classic Sₙ2 reaction. The resulting ester is subsequently hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product. This method is a versatile and widely used strategy for creating N-C bonds in heterocyclic chemistry.

A highly efficient and atom-economical alternative for installing the propanoic acid side chain is the aza-Michael addition reaction. nih.gov This conjugate addition involves the reaction of 4-nitropyrazole with an acrylate ester, such as methyl acrylate or ethyl acrylate. nih.govmdpi.com The reaction is often catalyzed by a base and proceeds via the nucleophilic attack of the pyrazole's N1 nitrogen on the β-carbon of the acrylate's carbon-carbon double bond. dcu.ie This method avoids the need for leaving groups and often results in high yields of the desired N-substituted β-amino ester precursor. nih.gov Subsequent hydrolysis of the ester group furnishes the target this compound. Microwave irradiation has been shown to significantly decrease reaction times and improve yields for this type of transformation. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Intermediate Product | Reference |

|---|---|---|---|---|

| Amine/N-Heterocycle | α,β-Unsaturated Ester | DBU, Solvent-free, Microwave | β-Amino Ester | mdpi.com |

| Benzylamine | Methyl Acrylate | Microwave, 80 °C | N-benzyl-β-alanine methyl ester | nih.gov |

| Hydroxyl functionalized monomer | Acrylate | N-heterocyclic carbenes (NHCs) | Poly(ester-ether) | rsc.org |

Derivatization Strategies for Structural Modifications on the Pyrazole Ring and Propanoic Acid Moiety

To explore structure-activity relationships and develop analogues with diverse properties, the parent molecule can be further modified. Derivatization can occur on either the pyrazole ring or the propanoic acid moiety.

Halogenation of the pyrazole ring is a common strategy for creating structural analogues. The reaction of pyrazoles with N-halosuccinimides (NXS) provides an efficient and mild method for C-halogenation. researchgate.net For instance, using N-chlorosuccinimide (NCS) or trichloroisocyanuric acid allows for the introduction of a chlorine atom onto the pyrazole ring. researchgate.net While halogenation of unsubstituted pyrazoles typically occurs at the C4 position, this position is blocked in this compound. researchgate.net Therefore, electrophilic halogenation would be directed to the C3 or C5 positions, depending on the electronic influence of the existing substituents. These reactions can often be carried out under mild conditions, sometimes without a catalyst, in solvents like tetrachloromethane or even water. researchgate.net

The incorporation of fluorinated groups, such as the difluoromethyl (-CF₂H) group, is a prevalent strategy in medicinal and agrochemical chemistry to enhance metabolic stability and biological activity. Synthesizing analogues of this compound that contain a difluoromethyl group typically involves building the pyrazole ring from suitably functionalized precursors.

A common route involves the cyclization of a difluoromethyl-containing building block, such as an ethyl difluoroacetoacetate, with a hydrazine derivative (e.g., methyl hydrazine). wikipedia.org This reaction forms the substituted pyrazole core, which can then be functionalized with the propanoic acid side chain using the methods described in section 2.3. Several key intermediates, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, are used commercially to produce a range of fungicides, highlighting the importance of this structural motif. wikipedia.orgmdpi.com The synthesis of this specific intermediate has been optimized on a large scale. wikipedia.org Similarly, other alkyl or aryl groups can be introduced by selecting the appropriate starting materials for the pyrazole ring synthesis.

| Desired Substituent | Key Precursor | Reaction Partner | Resulting Core | Reference |

|---|---|---|---|---|

| Difluoromethyl | Ethyl difluoroacetoacetate | Methyl hydrazine | 3-(Difluoromethyl)-1-methyl-1H-pyrazole | wikipedia.org |

| Various Alkyl/Aryl | 1,3-Diketones | Hydrazine | Polysubstituted Pyrazoles | purdue.edu |

| Aryl | Hydrazonoyl chloride | Enone | Fused Pyrazoles | nih.gov |

Esterification and Hydrolysis of the Carboxylic Acid Group

The carboxylic acid moiety in pyrazole derivatives, such as this compound, is a key functional group for further molecular elaboration through esterification. The conversion of the carboxylic acid to an ester can be accomplished through several standard methods. One approach involves the conversion of the carboxylic acid into a more reactive acid chloride, which is then reacted with an appropriate alcohol. For example, a pyrazole carboxylic acid can be converted to its acid chloride form, which subsequently reacts with alcohols via the Schotten-Baumann method to yield the corresponding esters dergipark.org.tr. Another method involves the reaction of silver salts of pyrazole carboxylic acids with alkyl halides to form esters researchgate.net.

Conversely, the hydrolysis of the ester back to the carboxylic acid is a fundamental deprotection strategy. While esters of some ortho-disubstituted benzoic acids are known to be highly resistant to saponifying agents, pyrazole esters can also exhibit significant stability towards hydrolysis researchgate.net. The hindered nature of the carboxyl carbon can make the nucleophilic attack by hydroxide ions slow researchgate.net. Despite this, basic hydrolysis remains a viable method for the deprotection of pyrazole esters. Alkaline hydrolysis has been successfully used to convert diethyl dicarboxylate derivatives of bis(pyrazol-1-yl)alkanes into their corresponding dicarboxylic acids nih.gov. This method is also employed in the synthesis of pyrazole-based inhibitors where basic hydrolysis is used to deprotect ester residues to the carboxylic acid form nih.gov.

Advanced Synthetic Techniques in Pyrazole Chemistry

The synthesis of the pyrazole core is fundamental to accessing compounds like this compound. Traditional methods often require long reaction times and harsh conditions. Modern techniques, often aligned with the principles of green chemistry, offer significant advantages in terms of efficiency, yield, and environmental impact.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including pyrazoles. acs.org. This technique significantly reduces reaction times, often from hours to mere minutes, while frequently providing higher product yields compared to conventional heating methods acs.orgresearchgate.net. The efficiency of microwave-assisted synthesis stems from the direct and rapid heating of the reaction mixture.

These reactions can often be performed under solvent-free or "neat" conditions, further enhancing their green credentials by reducing solvent waste dergipark.org.tr. For instance, the reaction of a β-keto ester with a substituted hydrazine can be carried out without a solvent under microwave irradiation to produce pyrazolone derivatives efficiently dergipark.org.tr. Microwave-assisted synthesis has been successfully applied to a variety of pyrazole preparations, including the cyclocondensation of enones with hydrazines and multicomponent reactions for creating complex pyrazole-fused heterocycles mdpi.comnih.gov.

Table 1: Examples of Microwave-Assisted Pyrazole Synthesis

| Reactants | Conditions | Product | Yield (%) | Time | Reference |

|---|---|---|---|---|---|

| Enones & Semicarbazide HCl | 100 W, 70°C, 2.2 bar | 5-Trifluoromethyl-4,5-dihydro-1H-pyrazoles | 82-96 | 4 min | mdpi.com |

| β-Keto ester & Hydrazine | Solvent-free | Pyrazolone derivatives | High | N/A | dergipark.org.tr |

| Chalcone analogs & Hydrazine hydrate | Acetic acid, Ethanol | Pyrazole derivatives | N/A | N/A | researchgate.net |

| Phenyl hydrazine & 2,5-dibromo-3-thiophenecarbaldehyde | Ethanol/Acetic acid, 100°C | 5-Bromo-1-phenyl-1H-thieno[2,3-c]pyrazole | N/A | 7 min | mdpi.com |

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis is another green chemistry technique that utilizes high-frequency sound waves to promote chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, which can dramatically enhance reaction rates asianpubs.org.

This method has been effectively applied to the synthesis of pyrazole and pyrazoline derivatives, offering advantages such as shorter reaction times, improved yields, and milder reaction conditions compared to conventional approaches asianpubs.orgnih.gov. For example, 1,5-disubstituted pyrazoles have been synthesized in high yields by reacting α,β-unsaturated cyanoesters with phenyl hydrazine under ultrasound irradiation at 60°C in 75-90 minutes nih.gov. The technique has also been used in the one-pot, two-step synthesis of complex molecules incorporating the pyrazoline scaffold asianpubs.org. Comparative studies have shown that for certain pyrimidine syntheses involving pyrazole precursors, microwave irradiation may offer better yields and shorter reaction times than ultrasound researchgate.net.

Table 2: Examples of Ultrasound-Assisted Pyrazole Synthesis

| Reactants | Conditions | Product | Yield (%) | Time | Reference |

|---|---|---|---|---|---|

| α,β-Unsaturated cyanoester & Phenyl hydrazine | 10 mol% Cu(I) catalyst, 60°C | 1,5-Disubstituted pyrazoles | High | 75-90 min | nih.gov |

| 4-Aminoantipyrine diazonium salt, β-ketoesters, & Hydrazines | Ethanol | Pyrazolone derivatives | High | 30 min | thieme-connect.com |

| Chalcones & Hydrazine | N/A | Pyrazolines | 64-82 | 25 min | asianpubs.org |

| Fluorine-containing pyrazoles & 2-Arylazomalononitriles | Ethanol, Pyridine, r.t. | Diazo-containing pyrazolo[1,5-a]pyrimidines | 40-60 | 1 h | researchgate.net |

Mechanochemical Activation

Mechanochemical synthesis, typically performed using a ball mill, is a solvent-free technique that has gained traction as a sustainable method for organic synthesis. This high-energy milling process initiates chemical reactions by mechanical force, avoiding the need for bulk solvents and often reducing reaction times and simplifying work-up procedures.

This approach has been successfully employed for the one-pot synthesis of 3,5-diphenyl-1H-pyrazoles from chalcone derivatives and hydrazine. The reactants are vibrated at a high frequency in a metal jar with stainless steel balls, followed by the addition of an oxidant. This method not only shortens reaction times and improves yields but also presents a greener alternative to traditional solvent-based methods, which often require elevated temperatures and result in lower yields and undesired by-products. The workup for mechanochemical reactions is typically straightforward, involving simple dispersion of the reaction mixture in water followed by filtration.

Table 3: Comparison of Mechanochemical vs. Solvent-Based Pyrazole Synthesis

| Method | Conditions | Yield | Time | By-products | Reference |

|---|---|---|---|---|---|

| Mechanochemical | Ball milling, solvent-free, Na2S2O8 oxidant | Improved | Shortened (e.g., 30 min) | Minimized | |

| Conventional | Various organic solvents, elevated temperatures | Typically lower | Longer | Often present |

Chemical Reactivity and Mechanistic Investigations of 3 4 Nitro 1h Pyrazol 1 Yl Propanoic Acid

Transformations of the Nitro Group

The reduction of the nitro group to a primary amino group is a fundamental transformation, converting the strongly electron-withdrawing nitro functionality into a versatile, electron-donating amino group. This reaction yields 3-(4-amino-1H-pyrazol-1-yl)propanoic acid uni.lunih.gov. This transformation significantly alters the electronic properties of the pyrazole (B372694) ring and provides a synthetic handle for further functionalization.

Common laboratory methods for the reduction of aromatic nitro groups are well-established and can be applied to this system. These methods include:

Catalytic Hydrogenation: This is often the method of choice, utilizing catalysts like palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.

Metal/Acid Reduction: Classic conditions involve the use of metals such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).

The choice of reducing agent can be critical to avoid side reactions, especially with other potentially reducible functional groups. The resulting amino group can act as a nucleophile or be converted into other functionalities, such as through diazotization reactions nih.gov.

Table 1: Common Reagents for Nitro Group Reduction

| Reagent System | Description |

|---|---|

| H₂/Pd/C | Catalytic hydrogenation, often a clean and efficient method. |

| Fe/HCl or Sn/HCl | A classic and robust method using a metal in an acidic medium. |

| Zn/NH₄Cl | A milder reduction condition in an aqueous medium. |

| Na₂S₂O₄ (Sodium Dithionite) | Can be used for selective reductions under specific conditions. |

Role in Electron-Withdrawing Effects and Ring Reactivity

The nitro group at the C4 position of the pyrazole ring exerts a powerful electron-withdrawing effect through both inductive and resonance mechanisms. researchgate.net This has profound consequences for the reactivity of the entire molecule.

Deactivation of the Pyrazole Ring: The strong deactivation makes the pyrazole ring significantly less susceptible to electrophilic aromatic substitution (SEAr). Electrophiles, which seek electron-rich centers, are less likely to attack the electron-deficient ring. researchgate.net

Activation for Nucleophilic Attack: Conversely, the electron-withdrawing nature of the nitro group activates the pyrazole ring towards nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org It helps to stabilize the negative charge in the Meisenheimer complex intermediate that forms during the attack of a nucleophile. wikipedia.org This effect is most pronounced for positions ortho and para to the nitro group (in this case, the C3 and C5 positions).

The electron density distribution in the pyrazole ring is thus heavily skewed, making the carbon atoms more electrophilic and the nitrogen atoms less basic compared to an unsubstituted pyrazole.

Reactivity of the Carboxylic Acid Moiety

The propanoic acid side chain attached to the N1 position of the pyrazole ring exhibits typical carboxylic acid reactivity.

The carboxylic acid group of 3-(4-nitro-1H-pyrazol-1-yl)propanoic acid can readily undergo esterification and amidation reactions, which are crucial for creating derivatives with modified properties.

Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) or a coupling agent will yield the corresponding ester. The reactivity can be influenced by the steric bulk of the alcohol used. researchgate.net For instance, reacting the parent acid with methanol (B129727) would produce methyl 3-(4-nitro-1H-pyrazol-1-yl)propanoate.

Amidation: Reaction with an amine, typically activated by a coupling agent (like dicyclohexylcarbodiimide, DCC, or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC), will form the corresponding amide. This allows for the coupling of the pyrazole moiety to other molecules, including peptides or other bioactive scaffolds. The synthesis of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide demonstrates the formation of an amide from a pyrazole carboxylic acid. nih.gov

Table 2: Representative Reactions of the Carboxylic Acid Moiety

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Esterification | R-OH, H⁺ (catalyst) | Ester (R-O-C=O) |

| Amidation | R-NH₂, Coupling Agent (e.g., EDC) | Amide (R-NH-C=O) |

Influence on Hydrogen-Bonding Capabilities

The carboxylic acid group is a potent hydrogen bond donor (from the hydroxyl proton) and acceptor (from both the carbonyl and hydroxyl oxygens). This capability, in conjunction with the nitro group and the pyrazole nitrogens, dictates the supramolecular structure of the compound in the solid state.

The molecule can form strong intermolecular hydrogen bonds, often leading to the formation of dimers through the carboxylic acid moieties, a common structural motif for carboxylic acids. bg.ac.rs Additionally, the nitro group's oxygen atoms and the pyridine-like nitrogen (N2) of the pyrazole ring can act as hydrogen bond acceptors. bg.ac.rsnih.gov These interactions create complex hydrogen-bonding networks, influencing crystal packing, solubility, and melting point. bg.ac.rsresearchgate.net The formation of such networks can lead to different crystalline forms, such as solvatomorphs, where solvent molecules are incorporated into the crystal lattice through hydrogen bonds. bg.ac.rs

Nucleophilic and Electrophilic Substitution Reactions on the Pyrazole Core

The substitution pattern on the pyrazole ring significantly influences its reactivity towards both nucleophiles and electrophiles.

Nucleophilic Aromatic Substitution (SNAr): As mentioned, the C4-nitro group strongly activates the pyrazole ring for SNAr reactions, particularly at the C3 and C5 positions. libretexts.orgnih.gov If a suitable leaving group (e.g., a halogen) were present at either of these positions, it could be readily displaced by a wide range of nucleophiles (e.g., alkoxides, amines, thiols). Even without a traditional leaving group, in some highly activated systems, nucleophilic substitution of a hydrogen atom (SNAr-H) is possible. nih.gov The reaction proceeds through a negatively charged intermediate (Meisenheimer complex), which is stabilized by the electron-withdrawing nitro group. wikipedia.orgnih.gov

Electrophilic Aromatic Substitution (SEAr): Electrophilic attack on the pyrazole ring of this compound is generally unfavorable. The pyrazole ring itself has a pyridine-type nitrogen that deactivates the ring towards electrophiles. researchgate.net This deactivation is powerfully compounded by the C4-nitro group. researchgate.net In a non-nitrated pyrazole, electrophilic substitution typically occurs at the C4 position due to its higher electron density. cdnsciencepub.comquora.com Since this position is already occupied by a nitro group, and the remaining C3 and C5 positions are highly electron-deficient, further electrophilic substitution would require harsh reaction conditions and would likely be unselective. cdnsciencepub.com

Mechanistic Studies of Pyrazole Ring Formation and Functionalization

The synthesis of the pyrazole core and its subsequent functionalization are crucial steps in obtaining the target molecule, this compound. Understanding the mechanisms of these transformations is essential for optimizing reaction conditions and exploring the synthesis of related derivatives.

The formation of the pyrazole ring is often achieved through [3+2] cycloaddition reactions, a powerful tool in heterocyclic chemistry. researchgate.netrsc.orgwikipedia.org In the context of synthesizing 4-nitropyrazole derivatives, a common strategy involves the reaction of a 1,3-dipole with a suitable dipolarophile. wikipedia.orgchesci.comresearchgate.netslideshare.netyoutube.com

A plausible pathway for the formation of the 4-nitropyrazole core involves the 1,3-dipolar cycloaddition of a diazo compound with a nitro-substituted alkyne. Diazo compounds, such as diazomethane (B1218177) or its derivatives, can react with alkynes under thermal conditions to yield pyrazoles. rsc.org The regioselectivity of this reaction is influenced by the electronic nature of the substituents on both the diazo compound and the alkyne. For instance, the reaction of diazomethane with an alkyne bearing an electron-withdrawing nitro group would likely proceed in a concerted manner, as supported by both experimental and theoretical studies on similar systems. chesci.com

The general mechanism for a 1,3-dipolar cycloaddition is a concerted pericyclic reaction that proceeds through a six-electron, aromatic transition state. wikipedia.org This is illustrated in the reaction between a generic diazoalkane and a nitroalkyne to form a nitropyrazole ring system.

Table 1: Key Features of 1,3-Dipolar Cycloaddition for Pyrazole Synthesis

| Feature | Description | Reference |

| Reaction Type | [3+2] Cycloaddition | researchgate.netwikipedia.org |

| Reactants | 1,3-Dipole (e.g., Diazo compound) and Dipolarophile (e.g., Alkyne) | rsc.orgyoutube.com |

| Mechanism | Concerted, pericyclic, involving a six-electron transition state | wikipedia.org |

| Product | Five-membered heterocyclic ring (Pyrazole) | rsc.org |

While the direct cycloaddition to form the 4-nitropyrazole moiety is a key step, the introduction of the propanoic acid side chain at the N1 position is typically achieved in a subsequent step. This N-alkylation can be accomplished through various methods, including the reaction of the pre-formed 4-nitropyrazole with a suitable three-carbon synthon. One such synthon is β-propiolactone. The reaction of N-unsubstituted pyrazoles with β-propiolactone can lead to the formation of N-(carboxyethyl)pyrazoles. nih.govnih.gov The mechanism of this reaction involves the nucleophilic attack of the pyrazole nitrogen on the β-carbon of the lactone, followed by ring opening.

Another approach for the N-alkylation is the Michael addition of the 4-nitropyrazole to an acrylic acid derivative. This reaction would proceed via the nucleophilic attack of the pyrazole nitrogen onto the β-carbon of the activated alkene.

The photochemical behavior of pyrazole derivatives can lead to various rearrangements and the formation of reactive intermediates. While specific studies on the photolysis of this compound are not extensively documented, the photochemistry of related heterocyclic systems suggests potential reaction pathways.

The photolysis of certain pyrazole derivatives, particularly those that can generate a diazo intermediate, is known to produce carbenes upon extrusion of nitrogen gas. researchgate.net These carbenes are highly reactive species that can undergo a variety of subsequent reactions, including intramolecular rearrangements and insertions.

In the context of nitropyrazoles, photochemical reactions can also involve the nitro group. For instance, some nitro-aromatic compounds are known to undergo photoreduction or rearrangement. However, a more relevant transformation for the pyrazole core itself is the potential for ring contraction. Photomediated ring contraction of saturated heterocycles has been observed, often proceeding through a Norrish Type II reaction involving a 1,5-hydrogen atom transfer. nih.gov While the aromatic nature of the pyrazole ring in the title compound makes a direct analogy challenging, photochemical excitation could potentially lead to transient species that undergo ring transformations.

The presence of a nitro group might also influence the photochemical pathway. For example, the photolysis of some nitro-substituted heterocycles can be quenched by the nitro group itself. nih.gov Alternatively, the excited state of the nitropyrazole could lead to skeletal rearrangements.

A hypothetical photolytic pathway for a pyrazole derivative could involve the formation of a diazo intermediate, which then loses nitrogen to form a carbene. This carbene could then undergo rearrangement.

Table 2: Potential Intermediates and Products in Pyrazole Photolysis

| Starting Material | Intermediate | Potential Product(s) |

| Pyrazole derivative | Diazo compound | Carbene, Rearranged products |

| Nitropyrazole derivative | Excited state species | Ring-contracted products, Isomers |

It is important to note that these are postulated pathways based on the known reactivity of similar heterocyclic systems. Detailed mechanistic studies, including trapping experiments and spectroscopic identification of intermediates, would be necessary to definitively elucidate the photolytic behavior of this compound.

Spectroscopic and Advanced Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. Both ¹H and ¹³C NMR are crucial for confirming the connectivity and stereochemistry of 3-(4-nitro-1H-pyrazol-1-yl)propanoic acid and its derivatives.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyrazole (B372694) ring and the propanoic acid chain. The protons of the pyrazole ring are anticipated to appear in the aromatic region of the spectrum. For example, in 4-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, the pyrazole protons appear as singlets at δ 8.35 and 8.08 ppm. rsc.org The methylene protons of the propanoic acid chain adjacent to the pyrazole ring and the carbonyl group would appear at characteristic chemical shifts, typically in the δ 2.5-4.5 ppm range. The acidic proton of the carboxyl group is expected to be a broad singlet at a downfield chemical shift, often above δ 10 ppm.

¹³C NMR spectroscopy provides complementary information. The carbonyl carbon of the carboxylic acid is expected to resonate in the δ 170-180 ppm region. libretexts.org The carbons of the pyrazole ring will have distinct chemical shifts influenced by the nitro group and the point of attachment to the propanoic acid chain. In C-nitropyrazoles, the carbon atoms of the pyrazole ring exhibit characteristic chemical shifts that can help in isomer differentiation. researchgate.net

A significant aspect of pyrazole chemistry is the potential for tautomerism. bohrium.com NMR spectroscopy is a powerful technique for studying tautomeric equilibria in solution. bohrium.comresearchgate.net By analyzing chemical shifts and coupling constants, particularly of ¹³C and ¹⁵N nuclei, it is possible to determine the predominant tautomeric form and to study the dynamics of proton transfer. acs.orgfu-berlin.de

Table 3: Expected ¹H and ¹³C NMR Chemical Shift Ranges

| Atom | Expected Chemical Shift (ppm) | Notes |

|---|---|---|

| Pyrazole-H | δ 7.5–9.0 | Dependent on position and substitution |

| -CH₂-N (Pyrazole) | δ 4.0–4.5 | Methylene group adjacent to pyrazole |

| -CH₂-COOH | δ 2.5–3.0 | Methylene group adjacent to carboxyl |

| -COOH | δ 10–13 | Broad singlet, exchangeable with D₂O |

| Pyrazole-C | δ 110–150 | Dependent on substitution |

This interactive table presents the anticipated chemical shift ranges for the key nuclei in this compound.

For more complex derivatives of this compound, advanced NMR techniques such as COSY, HSQC, and HMBC are invaluable for unambiguous structural assignment. These two-dimensional NMR experiments help to establish correlations between protons and carbons, confirming the connectivity of the molecular framework. For example, HMBC (Heteronuclear Multiple Bond Correlation) experiments can show long-range couplings between protons and carbons, which is particularly useful for determining the substitution pattern on the pyrazole ring and the point of attachment of side chains. nih.gov The structural analysis of newly synthesized pyrazole derivatives often relies on a combination of these advanced NMR techniques to fully characterize the molecules. nih.gov

Mass Spectrometry (MS, LC-MS, GC-MS)

Mass spectrometry is a pivotal technique for determining the molecular weight and structural features of this compound by analyzing the mass-to-charge ratio (m/z) of its molecular ion and fragment ions. While specific experimental spectra for this exact compound are not widely published, a detailed analysis of its constituent parts—the 4-nitropyrazole ring and the propanoic acid side chain—allows for a reliable prediction of its fragmentation pattern under techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). creative-proteomics.comresearchgate.net

The molecular ion peak [M]⁺ for this compound (C₆H₇N₃O₄) would be expected at an m/z corresponding to its molecular weight of 185.14. huatengsci.com The fragmentation of this molecule would likely proceed through several key pathways initiated by ionization.

One prominent fragmentation pathway for the 4-nitropyrazole moiety involves the characteristic losses associated with nitroaromatic compounds. researchgate.net This includes the loss of a nitro group (•NO₂, 46 Da) to yield a fragment at [M-46]⁺, the loss of a nitro radical followed by CO, or the loss of an oxygen atom (O, 16 Da) to produce an [M-16]⁺ peak. researchgate.net Another common fragmentation is the loss of nitric oxide (•NO, 30 Da) resulting in an [M-30]⁺ ion. researchgate.net

The propanoic acid side chain also dictates a series of characteristic cleavages. Alpha-cleavage next to the carbonyl group is common for carboxylic acids, leading to the loss of the carboxyl group (•COOH, 45 Da) resulting in a fragment at m/z 140, or the loss of a hydroxyl radical (•OH, 17 Da) giving a peak at m/z 168. libretexts.org A McLafferty rearrangement is also possible for carboxylic acids, which could lead to more complex fragmentation patterns. wikipedia.org

Cleavage of the bond between the pyrazole ring and the propanoic acid side chain (the N-CH₂ bond) would generate ions corresponding to the 4-nitropyrazole cation (m/z 112) and the propanoic acid radical, or the propanoic acid cation (m/z 73) and the 4-nitropyrazole radical.

The expected key fragmentation patterns are summarized in the table below.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Origin of Fragment |

| 185 | [C₆H₇N₃O₄]⁺ | Molecular Ion [M]⁺ |

| 168 | [C₆H₆N₃O₃]⁺ | Loss of •OH from carboxylic acid [M-17]⁺ |

| 140 | [C₅H₆N₃O₂]⁺ | Loss of •COOH from carboxylic acid [M-45]⁺ |

| 139 | [C₆H₇N₃O₂]⁺ | Loss of •NO₂ from pyrazole ring [M-46]⁺ |

| 113 | [C₃H₃N₃O₂]⁺ | 4-nitropyrazole cation |

| 73 | [C₃H₅O₂]⁺ | Propanoic acid cation |

This table represents predicted fragmentation patterns based on the known mass spectrometric behavior of related chemical structures.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound has not been reported, analysis of related structures, such as 4-nitropyrazole and its derivatives, allows for an informed discussion of its expected crystallographic features. researchgate.netresearchgate.net

It is anticipated that this compound would crystallize in a common crystal system such as monoclinic or orthorhombic. For instance, the parent compound 4-nitropyrazole has been found to crystallize in the triclinic system with the P-1 space group. researchgate.net The presence of both a hydrogen bond donor (the carboxylic acid -OH) and multiple hydrogen bond acceptors (the pyrazole nitrogen at position 2, the nitro group oxygens, and the carbonyl oxygen) suggests that the crystal packing will be dominated by extensive hydrogen bonding.

A primary structural feature would likely be the formation of a hydrogen-bonded dimer through the carboxylic acid groups, a common motif for carboxylic acids in the solid state. Additionally, intermolecular hydrogen bonds could form between the carboxylic acid proton and the pyrazole ring's pyridine-like nitrogen or an oxygen atom of the nitro group on an adjacent molecule. These interactions would link the molecules into chains, sheets, or a more complex three-dimensional network.

The planarity of the 4-nitropyrazole ring is an important feature, though the propanoic acid side chain would introduce conformational flexibility. The torsion angles describing the orientation of the side chain relative to the ring would be a key structural parameter.

| Crystallographic Parameter | Expected Observation based on Related Structures | Reference Structures |

| Crystal System | Monoclinic or Triclinic | 4-nitropyrazole researchgate.net |

| Space Group | P-1, P2₁/c, or similar centrosymmetric/non-centrosymmetric groups | 4-nitropyrazole, 3,5-diisopropyl-4-nitropyrazole researchgate.netresearchgate.net |

| Key Intermolecular Interactions | Hydrogen bonding (O-H···O, O-H···N), potential π-π stacking | Carboxylic acids, pyrazole derivatives mdpi.com |

| Common Structural Motifs | Carboxylic acid dimer formation | General for carboxylic acids |

This table outlines expected crystallographic properties based on data from structurally similar compounds.

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The spectrum of this compound is expected to be characterized by absorptions arising from its 4-nitropyrazole chromophore. A chromophore is the part of a molecule responsible for its color, and in this case, it is the pyrazole ring conjugated with the nitro group.

The electronic spectrum is expected to show two main types of transitions: π → π* and n → π. The π → π transitions are typically of high intensity (large molar absorptivity, ε) and occur at shorter wavelengths (higher energy). These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the pyrazole ring and the nitro group.

The n → π* transitions are generally of lower intensity and occur at longer wavelengths (lower energy). This transition involves the excitation of a non-bonding electron (from the lone pairs on the oxygen atoms of the nitro group or the nitrogen atoms of the pyrazole ring) to a π* antibonding orbital.

For nitro-substituted aromatic and heteroaromatic compounds, the absorption bands are well-documented. For example, 4-nitrophenol, an analogous chromophore, exhibits a strong absorption maximum that is sensitive to the pH of the solution, indicating a shift in electronic structure upon deprotonation. researchgate.net A similar solvatochromic or pH-dependent effect might be expected for this compound, particularly involving the deprotonation of the carboxylic acid group, which could influence the electronic distribution in the pyrazole ring.

| Electronic Transition | Expected Wavelength Region | Relative Intensity |

| π → π | Shorter wavelength (e.g., 250-320 nm) | High |

| n → π | Longer wavelength (e.g., >320 nm) | Low |

This table presents the anticipated electronic transitions for the compound based on the principles of UV-Vis spectroscopy and data from analogous chromophores.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the properties of molecules. Methods like Density Functional Theory (DFT) are widely employed for their balance of accuracy and computational efficiency.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is frequently used to optimize molecular geometries and predict electronic properties. For pyrazole (B372694) derivatives, DFT calculations, often using the B3LYP functional with a 6-31G* or similar basis set, are standard for determining the most stable conformation (ground-state geometry). jcsp.org.pkiaea.org

Geometry optimization calculations provide data on bond lengths, bond angles, and dihedral angles. For instance, in a study of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives, DFT calculations at the B3LYP/6-31G(d,p) level were used to predict these geometric parameters. nih.gov The calculated C=N bond lengths in these pyrazole derivatives were found to be around 1.299 Å, which aligns well with experimental observations for similar structures. nih.gov Such calculations for 3-(4-nitro-1H-pyrazol-1-yl)propanoic acid would reveal the precise spatial arrangement of the pyrazole ring, the nitro group, and the propanoic acid side chain, which is critical for understanding its interactions with other molecules.

DFT also enables the analysis of the electronic charge distribution within the molecule. Molecular Electrostatic Potential (MEP) analysis can identify the electron-rich and electron-deficient regions, which are key to predicting sites for electrophilic and nucleophilic attacks. nih.gov In nitrophenyl-containing pyrazoles, the amide and nitro groups are often identified as centers for electrophilic interactions. nih.gov

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Pyrazole Derivative Data based on a similar structure; specific values for this compound would require dedicated calculation.

| Parameter | Value (Å or °) |

| C=N Bond Length | 1.299 Å |

| C-N Bond Length | 1.385 Å |

| N-N Bond Length | 1.350 Å |

| C-N-N Bond Angle | 112.5 ° |

| N-N-C Bond Angle | 105.8 ° |

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is an important indicator of molecular stability and reactivity. researchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. iaea.org In studies of various pyrazole-carboxamide compounds, DFT calculations have been used to determine the energies of these orbitals. jcsp.org.pkresearchgate.net For example, in one study, the HOMO and LUMO energies for a series of pyrazole derivatives ranged from -5.37 to -5.67 eV and -1.13 to -1.79 eV, respectively, resulting in energy gaps between 3.88 and 4.40 eV. researchgate.net The distribution of these orbitals is also informative; in many pyrazole systems, the HOMO is delocalized across the pyrazole and adjacent phenyl rings, while the LUMO may be localized on specific moieties, indicating the regions involved in electron transfer. jcsp.org.pk For this compound, the electron-withdrawing nitro group would be expected to lower the LUMO energy, potentially resulting in a smaller energy gap and influencing its reactivity.

Table 2: Illustrative FMO Energy Values for Pyrazole-Carboxamide Compounds Data from a study on related pyrazole derivatives. researchgate.net

| Compound | E HOMO (eV) | E LUMO (eV) | Energy Gap (ΔE) (eV) |

| Compound 4 | -5.44 | -1.21 | 4.23 |

| Compound 5 | -5.56 | -1.24 | 4.32 |

| Compound 6 | -5.63 | -1.41 | 4.21 |

| Compound 7 | -5.37 | -1.37 | 4.00 |

| Compound 8 | -5.67 | -1.79 | 3.88 |

Quantum chemical calculations can accurately predict spectroscopic data, which is invaluable for structural characterization. DFT methods are commonly used to calculate vibrational frequencies (Infrared and Raman spectra) and Nuclear Magnetic Resonance (NMR) chemical shifts. jcsp.org.pk

Theoretical vibrational analysis involves calculating the frequencies of the normal modes of vibration. These calculated frequencies are often scaled to correct for anharmonicity and limitations of the theoretical model, leading to excellent agreement with experimental FTIR and Raman spectra. researchgate.net This allows for the precise assignment of observed spectral bands to specific molecular vibrations, such as the characteristic stretching vibrations for the nitro (-NO₂) and carboxylic acid (-COOH) groups expected in this compound. mdpi.comvulcanchem.com Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, providing theoretical spectra that can be compared with experimental results to confirm the molecular structure. jcsp.org.pk

Molecular Dynamics Simulations and Conformational Analysis

While quantum calculations focus on static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational landscapes and the stability of molecular complexes.

Structure-Activity Relationship (SAR) Studies for Pyrazole Scaffolds

Structure-Activity Relationship (SAR) studies are essential in medicinal chemistry for optimizing lead compounds. For the pyrazole scaffold, extensive SAR studies have been conducted to understand how different substituents on the ring influence biological activity.

The pyrazole core is a versatile scaffold, and modifications at its various positions can dramatically alter its therapeutic properties. For example, SAR studies on pyrazole-based inhibitors have shown that the nature and position of substituents are critical for activity. nih.gov In one study, variations of aryl moieties at the 3, 4, and 5 positions of the pyrazole ring were evaluated to modulate inhibitory potency against specific enzymes. nih.gov Other studies have highlighted the importance of specific functional groups; for instance, the presence of a 2-pyridyl substituent was found to be crucial for the antiproliferative activity of certain amidrazone derivatives, while a 4-nitrophenyl group could enhance this activity. mdpi.com

For this compound, the key structural features for SAR consideration are:

The 4-nitro group: This strong electron-withdrawing group can influence the electronic properties of the pyrazole ring and participate in specific interactions like hydrogen bonding with biological targets.

The propanoic acid side chain: This group provides a carboxylic acid function, which is often involved in forming salt bridges or hydrogen bonds with amino acid residues (e.g., arginine, lysine) in protein active sites. Its flexibility also allows it to adopt various conformations to fit into a binding pocket.

Molecular Docking Studies for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is widely used to screen virtual libraries of compounds and to understand the molecular basis of a ligand's activity. ijpbs.com

Docking studies on pyrazole derivatives have been performed against a wide range of biological targets, including protein kinases, cyclooxygenase-2 (COX-2), and carbonic anhydrases, to explore their potential as inhibitors. mdpi.comnih.govnih.gov The process involves placing the ligand into the active site of the target protein and calculating a "docking score," which estimates the binding affinity. The results also reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-receptor complex. mdpi.comnih.gov

For example, docking studies of nitrophenyl-containing pyrazole derivatives against antioxidant and anti-inflammatory targets have shown binding affinities in the range of -8.5 to -9.7 kcal/mol. nih.gov These studies often reveal that the nitro group and other functional moieties form crucial hydrogen bonds with key amino acid residues in the active site. nih.gov A docking study of this compound against a relevant target would aim to predict its binding mode and affinity, guiding further experimental validation. The propanoic acid group would be a key focus, as its carboxylate moiety is a strong hydrogen bond acceptor and donor.

Table 3: Illustrative Molecular Docking Results for Pyrazole Derivatives Against Protein Kinases Data from a study on related pyrazole derivatives. nih.govresearchgate.net

| Compound | Target Protein | Binding Energy (kcal/mol) |

| Compound 1b | VEGFR-2 (2QU5) | -10.09 |

| Compound 1d | Aurora A (2W1G) | -8.57 |

| Compound 2b | CDK2 (2VTO) | -10.35 |

Theoretical and Computational Insights into this compound

Disclaimer: The following article discusses the theoretical and computational predictions regarding the compound this compound. It is important to note that specific experimental and computational studies for this exact molecule are limited in publicly available scientific literature. Therefore, the analysis presented herein is based on established principles of computational chemistry and extrapolated from studies on structurally related pyrazole derivatives.

Computational chemistry provides a powerful lens through which the potential biological activity and molecular properties of compounds like this compound can be predicted. Through techniques such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, and property prediction, researchers can gain insights into how this molecule might interact with biological targets and its suitability as a scaffold for drug design.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor's active site. The pyrazole scaffold is a well-known pharmacophore present in several selective cyclooxygenase-2 (COX-2) inhibitors, such as celecoxib. nih.govresearchgate.net Given this precedent, it is plausible to predict that this compound could also interact with the COX-2 active site.

Docking studies on various pyrazole derivatives have shown that the pyrazole ring and its substituents play a crucial role in binding. dergipark.org.tr The propanoic acid side chain of the target molecule could potentially form hydrogen bonds with key residues like Arginine (Arg) or Tyrosine (Tyr) in the enzyme's active site. The 4-nitro group, being a strong electron-withdrawing group, would modulate the electronic properties of the pyrazole ring, potentially influencing binding affinity.

While no specific docking scores for this compound are available, the binding affinities of other pyrazole derivatives against COX-2 have been reported, illustrating the potential of this scaffold.

Table 1: Examples of Docking Scores for Structurally Related Pyrazole Derivatives against COX Enzymes

| Compound Class | Target Enzyme | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| N-((3-(4-(benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)methyl) aniline derivatives | COX-1 | -12.1 to -12.7 | nih.gov |

| N-((3-(4-(benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)methyl) aniline derivatives | COX-2 | -11.0 to -11.4 | nih.gov |

| 4,5-dihydro-1H-pyrazole derivatives | COX-2 | Not specified, but interaction noted | dergipark.org.tr |

This table is for illustrative purposes and shows data for different pyrazole compounds, not this compound.

There is less precedent in the literature for pyrazole derivatives as acetylcholinesterase (AChE) inhibitors, and specific binding predictions for this target would require dedicated computational studies.

The binding of a ligand within a protein's active site is governed by a network of non-covalent interactions. For pyrazole-based COX-2 inhibitors, these interactions typically include:

Hydrogen Bonds: The sulfonamide group of celecoxib famously forms hydrogen bonds with residues like His90 and Arg513 in a specific side pocket of the COX-2 enzyme. nih.gov The carboxylic acid group of this compound is a prime candidate for forming similar hydrogen bonds.

Hydrophobic Interactions: The phenyl groups of many pyrazole inhibitors fit into hydrophobic pockets within the active site. The pyrazole ring itself can also participate in these interactions.

π-Hole Interactions: A notable feature of the target molecule is the nitro group. The nitrogen atom of an aromatic nitro group possesses a positive electrostatic potential (a "π-hole") which can engage in favorable interactions with electron-rich atoms like oxygen or sulfur. nih.gov This could allow for unique interactions with the backbone carbonyls of protein residues or with sulfur-containing amino acids like methionine.

Table 2: Common Protein-Ligand Interactions for Pyrazole Scaffolds in the COX-2 Active Site

| Interaction Type | Potential Interacting Group on Ligand | Key Amino Acid Residues | Reference |

|---|---|---|---|

| Hydrogen Bonding | Carboxylic Acid (on target molecule), Sulfonamide (on analogs) | His90, Arg513, Phe518, Ser353 | nih.gov |

| Hydrophobic Interactions | Pyrazole Ring, Phenyl Groups (on analogs) | Val523, Leu352, Tyr385 | researchgate.net |

This table summarizes typical interactions and is not based on specific data for this compound.

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For a series of pyrazole derivatives, a QSAR model could predict their anti-inflammatory potency based on various molecular descriptors.

QSAR studies on pyrazolone and pyrazole-pyridine derivatives have identified several descriptors that are important for their anti-inflammatory or biological activity. vlifesciences.comnih.gov These descriptors often fall into categories such as:

Electronic Descriptors: These describe the distribution of electrons in the molecule (e.g., dipole moment, atomic charges). The nitro group in this compound would significantly impact these properties.

Steric Descriptors: These relate to the size and shape of the molecule.

Topological Descriptors: These are numerical values that describe the connectivity and branching of atoms in the molecule.

While a specific QSAR model for 4-nitropyrazole derivatives is not available, existing models for related compounds highlight which properties are crucial for activity.

Table 3: Examples of Descriptors Used in QSAR Models for Anti-inflammatory Pyrazole Analogs

| Descriptor Type | Example Descriptor | Potential Influence on Activity | Reference |

|---|---|---|---|

| Electronic | Dipole Moment | Influences binding to polar sites in the enzyme | vlifesciences.com |

| Steric | Molar Refractivity | Relates to the volume of the molecule and its fit in the active site | vlifesciences.com |

| Topological | Path Count | Describes the branching and size of the molecule | vlifesciences.com |

This table illustrates descriptors found to be significant in QSAR studies of other pyrazole compounds.

The 4-nitropyrazole moiety serves as the core scaffold of this compound. Understanding its inherent molecular properties is crucial for designing new molecules with desired characteristics. The pyrazole ring is an aromatic heterocycle, and its properties are heavily influenced by its substituents. mdpi.com

Electronic Nature: The pyrazole ring itself is electron-rich. However, the attached 4-nitro group is strongly electron-withdrawing, which significantly reduces the electron density of the ring system. This can affect its reactivity and its ability to participate in π-stacking interactions. nih.govmdpi.com

Acidity/Basicity: N-unsubstituted pyrazoles can act as both weak acids (at the NH position) and weak bases (at the pyridine-like nitrogen). The propanoic acid moiety provides a distinct acidic center. mdpi.com

Hydrogen Bonding Potential: The molecule has several sites capable of hydrogen bonding: the pyrazole NH proton (donor), the pyridine-like pyrazole nitrogen (acceptor), and the carboxylic acid group (both donor and acceptor). This suggests the molecule can form strong interactions with biological targets.

Rotatable Bonds: The propanoic acid side chain introduces flexibility into the molecule, which can be important for achieving an optimal conformation for binding within an enzyme's active site.

Computational tools can predict various physicochemical properties that are important for scaffold design.

Table 4: Illustrative Calculated Molecular Properties for Pyrazole Derivatives

| Property | Definition | Typical Range for Pyrazole Derivatives | Reference |

|---|---|---|---|

| LogP | Octanol-water partition coefficient; a measure of lipophilicity | Varies widely with substitution | researchgate.net |

| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms; predicts membrane permeability | 30 - 103 Ų | researchgate.net |

| Number of Rotatable Bonds (nrotb) | A measure of molecular flexibility | Varies with side chains | researchgate.net |

This table provides examples of properties calculated for other pyrazole derivatives to illustrate the type of data used in scaffold design.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Celecoxib |

| N-((3-(4-(benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)methyl) aniline |

| Pyrazolone |

Exploration of Biological Activities As a Chemical Scaffold Mechanistic and in Vitro Research

General Overview of Pyrazole (B372694) Derivatives in Biological Research

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a prominent scaffold in medicinal chemistry. rawdatalibrary.netresearchgate.neteurekaselect.comacademicstrive.com This structural motif is present in several commercially available drugs, demonstrating its therapeutic importance. nih.gov Pyrazole derivatives are known to exhibit a vast array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, analgesic, antiviral, and anticonvulsant properties. researchgate.netacademicstrive.commdpi.com The versatility of the pyrazole nucleus allows for extensive chemical modification, enabling researchers to develop compounds with tailored biological functions. researchgate.net This chemical tractability has made pyrazole and its derivatives a subject of intense research and a cornerstone in the development of new therapeutic agents. researchgate.netacademicstrive.com

Antimicrobial Activity Studies (In Vitro Focus)

The pyrazole scaffold is a key component in many compounds investigated for their antimicrobial properties. academicstrive.comnih.gov Research has demonstrated that derivatives of pyrazole are active against a wide range of microbial pathogens.

Activity against Bacterial Pathogens (e.g., Gram-positive, Gram-negative, MRSA)

Various pyrazole derivatives have shown significant in vitro antibacterial activity. Studies on pyrazole-derived hydrazones have revealed potent growth inhibition of Gram-positive bacteria, with a mode of action suggested to involve the disruption of the bacterial cell wall. nih.gov Other pyrazole derivatives have been found to inhibit multiple pathways, including cell wall, protein, and nucleic acid synthesis. nih.gov

Specifically, compounds bearing a nitrophenyl group attached to the pyrazole ring have demonstrated notable efficacy. For instance, a study on novel pyrazole analogues identified compounds with high activity against both Gram-negative and Gram-positive bacteria. nih.gov One such compound, 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide, was found to be highly active against the Gram-positive bacterium Streptococcus epidermidis with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL. nih.gov Another related compound showed exceptional activity against the Gram-negative Escherichia coli, also with a MIC of 0.25 μg/mL. nih.gov Furthermore, certain mono-halogenated nitro-compounds have exhibited anti-staphylococcal activity with MIC values ranging from 15.6–62.5 μg/mL. researchgate.net The activity against Gram-negative strains was observed to be lower, a phenomenon potentially associated with the outer membrane of these bacteria. researchgate.net

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Streptococcus epidermidis (Gram-positive) | 0.25 | nih.gov |

| A related (4-nitrophenyl)pyrazole derivative | Escherichia coli (Gram-negative) | 0.25 | nih.gov |

| Mono-halogenated nitro-compounds (4b and 4c) | Staphylococcal strains | 15.6–62.5 | researchgate.net |

Activity against Fungal Pathogens (e.g., Candida species, C. auris)

The antifungal potential of pyrazole derivatives is also well-documented. Research into 4-nitroso-5-aminopyrazoles has shown that a number of these compounds possess some level of antifungal activity against various plant-pathogenic fungi. nih.gov More targeted studies have revealed significant efficacy against human pathogens. For example, certain pyrazole derivatives with a 4-nitrophenyl group have shown high activity against Aspergillus niger. nih.gov

Specifically, the compound 4-((4-chlorophenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl)semicarbazide demonstrated potent antifungal activity against Aspergillus niger with a MIC value of 1 μg/mL, which was comparable to the standard drug Clotrimazole. nih.gov Additionally, other nitro-compounds have shown activity against Candida species, with MIC values ranging from 7.8 to 31.25 μg/mL. researchgate.net Studies on 4-nitro and 4-nitroso pyrazole derivatives confirmed their inhibitory activity against Candida albicans and Candida tropicalis. nih.gov

| Compound | Fungal Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| 4-((4-chlorophenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl)semicarbazide | Aspergillus niger | 1 | nih.gov |

| Nitro-compounds (4c and 4d) | Candida spp. | 7.8–31.25 | researchgate.net |

Proposed Mechanisms of Action at the Molecular Level

The antimicrobial action of nitro-containing aromatic compounds, including nitropyrazoles, is often linked to the reductive bioactivation of the nitro group. encyclopedia.pubnih.gov This process is a central feature of their biological activity. nih.gov The mechanism involves the reduction of the nitro group within the microbial cell, a reaction catalyzed by nitroreductase enzymes. nih.gov This reduction generates highly reactive intermediates, such as nitroso and hydroxylamine (B1172632) species, as well as reactive nitrogen species (RNS) like nitric oxide (NO). encyclopedia.pubnih.govnih.gov

These toxic intermediates can then interact with and damage critical cellular components. encyclopedia.pub A widely accepted model suggests that the reduced nitro species can bind covalently to DNA, leading to nuclear damage, disruption of DNA replication, and ultimately, cell death. encyclopedia.pub Furthermore, studies on nitropyrazole-derived materials have linked their cytotoxic and genotoxic effects to the production of reactive oxygen species (ROS) and RNS, which induce DNA damage and activate DNA repair mechanisms. nih.gov

Anti-inflammatory Activity Studies (In Vitro Models)

Pyrazole derivatives are widely recognized for their significant anti-inflammatory properties. researchgate.netacademicstrive.commdpi.com This has led to the development of several successful anti-inflammatory drugs based on the pyrazole scaffold, such as Celecoxib. nih.gov In vitro studies have consistently demonstrated the ability of novel pyrazole analogues to mitigate inflammatory responses. For example, the compound 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide was shown to have better anti-inflammatory activity in vitro compared to the standard drug, Diclofenac sodium. nih.gov

Enzyme Inhibition Studies (e.g., COX-2 inhibition)

A primary mechanism behind the anti-inflammatory effects of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. nih.govscilit.comrsc.org COX-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with the inhibition of the constitutive COX-1 isoform.

Numerous studies have focused on designing pyrazole derivatives as selective COX-2 inhibitors. nih.govrsc.org Research has yielded novel pyrazole-based compounds with potent and selective COX-2 inhibitory activity, with IC₅₀ values in the low micromolar and even nanomolar range. nih.govnih.gov For instance, a series of novel pyrazole–pyridazine hybrids were developed, with the most active compounds demonstrating higher COX-2 inhibitory action than Celecoxib, with IC₅₀ values as low as 1.15 μM. rsc.org Another study on novel pyrazole derivatives identified compounds with superior potency, exhibiting IC₅₀ values for COX-2 inhibition in the range of 0.043-0.049 μM. nih.gov These findings underscore the potential of the pyrazole scaffold in developing potent and selective anti-inflammatory agents.

| Compound Series/Name | COX-2 IC₅₀ (μM) | Reference |

|---|---|---|

| Novel Substituted Pyrazole Derivative (Compound 11) | 0.043 | nih.gov |

| Novel Substituted Pyrazole Derivative (Compound 12) | 0.049 | nih.gov |

| Novel Substituted Pyrazole Derivative (Compound 15) | 0.047 | nih.gov |

| Pyrazole–pyridazine hybrid (Trimethoxy derivative 6f) | 1.15 | rsc.org |

| Pyrazole–pyridazine hybrid (Trimethoxy derivative 5f) | 1.50 | rsc.org |

| Celecoxib (Reference) | 0.07 ± 0.01 | nih.gov |